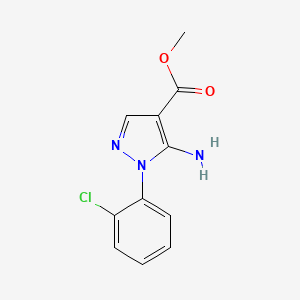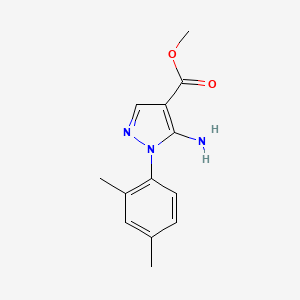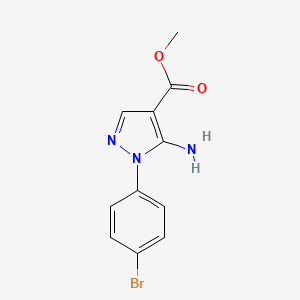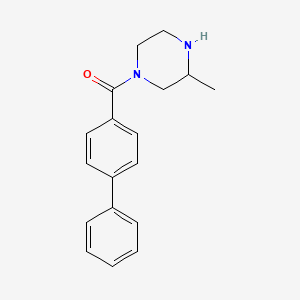
3-Methyl-1-(4-phenylbenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Methyl-1-(4-phenylbenzoyl)piperazine” is a chemical compound . It is related to “3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate” which has an empirical formula of C12H22Cl2N2O and a molecular weight of 281.22 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
3-Methyl-1-(4-phenylbenzoyl)piperazine has been used in the development of a variety of drugs, such as anti-depressants, anti-anxiety drugs, and anti-inflammatory drugs. It has also been used in the synthesis of polymers, such as polyethers, polyurethanes, and polyamides. Additionally, this compound has been used as a reagent in the synthesis of other compounds, such as amines, amides, and esters.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(4-phenylbenzoyl)piperazine is not fully understood, but it is believed to be related to its ability to interact with certain proteins and receptors in the body. It has been found to interact with the serotonin and dopamine receptors, which are involved in regulating mood and behavior. It has also been found to interact with the opioid receptors, which are involved in pain perception and the reward system.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to improved mood and behavior. It has also been found to reduce inflammation, which can help reduce pain and improve healing. Additionally, this compound has been found to have an effect on the reward system, which can lead to increased motivation and improved concentration.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Methyl-1-(4-phenylbenzoyl)piperazine in lab experiments is that it is relatively easy to synthesize and relatively safe to use. Additionally, it is relatively inexpensive compared to other compounds. The main limitation is that it is not as widely studied as other compounds, so there is still much to learn about its effects and mechanisms of action.
Orientations Futures
There are many potential future directions for research on 3-Methyl-1-(4-phenylbenzoyl)piperazine. One area of research is to further investigate its effects on the reward system and its potential use in the treatment of addiction. Additionally, further research could be done to determine its effects on inflammation and pain perception. Another potential area of research is to investigate its potential use in the synthesis of polymers and other compounds. Finally, further research could be done to understand its mechanism of action and its potential use in the development of drugs.
Méthodes De Synthèse
3-Methyl-1-(4-phenylbenzoyl)piperazine can be synthesized using several different methods. The most common method is the condensation reaction of 4-phenylbenzaldehyde and piperazine, which is usually performed in the presence of an acid catalyst. Other methods include the reaction of 4-phenylbenzaldehyde and piperazine with an alkyl halide, and the use of a Grignard reagent.
Propriétés
IUPAC Name |
(3-methylpiperazin-1-yl)-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-13-20(12-11-19-14)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,14,19H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYVDPPFFXBYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)
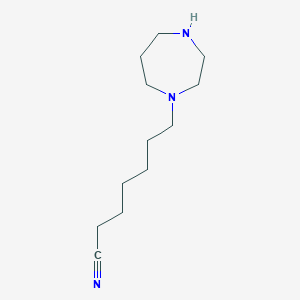
![2-Methyl-1-[(2,4,5-trifluorophenyl)methyl]piperazine](/img/structure/B6344714.png)
![1-[(3,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6344724.png)
![1-[(2,4,5-Trifluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344735.png)
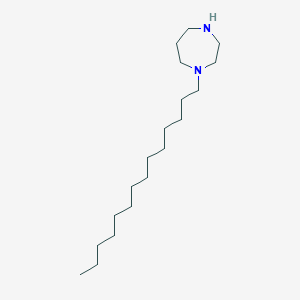

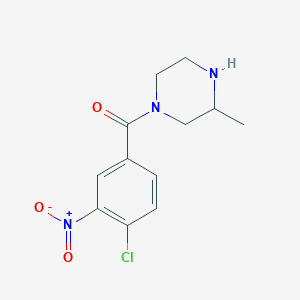
![1-[(3,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6344747.png)
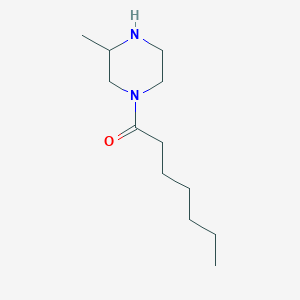
![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)
